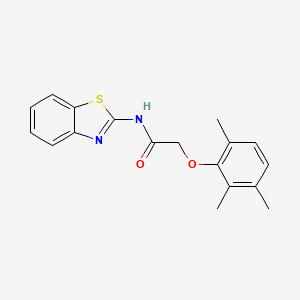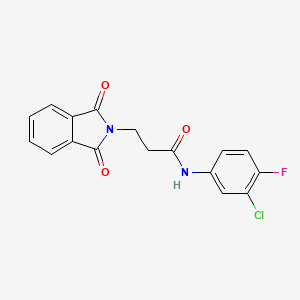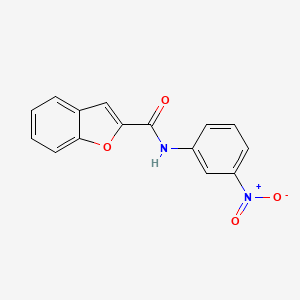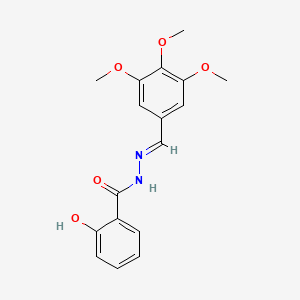![molecular formula C17H27N3O3 B5560911 2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide is a compound that falls under the category of substituted piperazines. Piperazines and their derivatives are known for their versatile applications in medicinal chemistry due to their biological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine compounds often involves reactions like N-alkylation, acylation, and substitutions at various positions of the piperazine ring. For example, the synthesis of 3-(α- Bromobenzyl)-3-methoxypiperazine-2,5-diones involved the reaction of 3-benzylidenepiperazine-2,5-diones with N- bromosuccinimide in methanol (Elix et al., 1986).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can exhibit different conformations depending on the substituents and the solvent used. For instance, the piperazine-2,5-dione ring can adopt a boat conformation in certain solvents (Elix et al., 1986). The crystal structure of these compounds often shows the piperazine ring in a planar or slightly folded conformation.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry, which is used to synthesize substituted piperazine-3,6-diones (Veerman et al., 2003). They also participate in reactions like demethylenation, N-dealkylation, and O-demethylation (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by the nature of the substituents and the structural conformation. For example, the introduction of a piperazine unit in some derivatives can enhance aqueous solubility (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, of piperazine derivatives are largely dependent on the functional groups attached to the piperazine ring. Alterations in the amide bond or the alkyl chain linking to the piperazine ring can significantly affect the compound's affinity for certain receptors or enzymes (Perrone et al., 2000).
科学的研究の応用
Bioactive Metabolites from Marine Actinobacteria
Marine actinobacteria, specifically Streptomyces sp., have been found to produce bioactive metabolites, including compounds structurally related to piperazines. These metabolites exhibit cytotoxic activities, suggesting their potential applications in drug development, particularly in cancer research (Sobolevskaya et al., 2007).
Synthetic Approaches to Bicyclomycin
Research on synthetic approaches to bicyclomycin, a compound that includes piperazine-2,5-dione structures, sheds light on methodologies for synthesizing complex molecules that could have therapeutic applications, illustrating the synthetic versatility of piperazine derivatives (Hoare & Yates, 1982).
Antihistamine and Anti-inflammatory Applications
Cetirizine, a well-known piperazine antihistamine, demonstrates the clinical utility of piperazine derivatives in treating allergies and possibly other inflammatory conditions. This underlines the therapeutic relevance of compounds with piperazine structures in medicinal chemistry (Arlette, 1991).
Enzyme Inhibitory Activities
New phenolic Mannich bases with piperazines have been studied for their bioactivities, including enzyme inhibitory effects, highlighting the potential of piperazine derivatives in developing new therapeutic agents (Gul et al., 2019).
作用機序
特性
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-9-14(3-4-16(13)23-2)10-20-7-6-19(12-17(18)22)11-15(20)5-8-21/h3-4,9,15,21H,5-8,10-12H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPNRDOJZSBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
